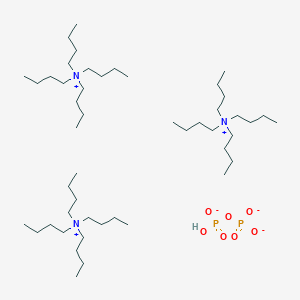
Tris(tetrabutylammonium)dihydrogenpyrophosphat
Übersicht
Beschreibung
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula C16H37NO7P2. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. The compound is known for its ability to act as a nucleophile, making it valuable in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Tris(tetrabutylammonium) hydrogen pyrophosphate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tris(tetrabutylammonium) hydrogen pyrophosphate, also known as Pyrophosphoric acid tris(tetrabutylammonium) salt, is primarily used as a reagent in the field of organic synthesis . It serves as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
This compound interacts with its targets through a process known as pyrophosphorylation . Pyrophosphorylation is a type of chemical reaction where a pyrophosphate group is added to a molecule . This reaction is crucial in various biochemical processes, including DNA replication and protein synthesis .
Biochemical Pathways
Tris(tetrabutylammonium) hydrogen pyrophosphate is involved in reactions with isoprenoid derivatives . Isoprenoids, also known as terpenes, are a large class of organic compounds produced by a variety of plants, animals, and microorganisms . They play key roles in various biological functions, including cell membrane stabilization and hormone production .
Result of Action
The primary result of the action of Tris(tetrabutylammonium) hydrogen pyrophosphate is the pyrophosphorylation of nucleosides . Nucleosides are fundamental components of nucleic acids like DNA and RNA . By facilitating the pyrophosphorylation of nucleosides, this compound plays a crucial role in the synthesis and modification of these vital biomolecules .
Action Environment
The action, efficacy, and stability of Tris(tetrabutylammonium) hydrogen pyrophosphate can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored at a temperature of 2-8°C . Moreover, its solubility in different solvents can affect its reactivity . It is slightly soluble in methanol and water , which can influence its interaction with other compounds in a given reaction mixture.
Vorbereitungsmethoden
The preparation of tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .
Analyse Chemischer Reaktionen
Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes several types of chemical reactions:
Substitution Reactions: It acts as a nucleophile in organic synthesis, reacting with isopropyl alcohol to form cyclic adducts, which can be isolated as acetonitrile salts.
Pyrophosphorylation: It is used for the pyrophosphorylation of nucleosides and isoprenoid derivatives.
Triphosphorylation: It is also involved in the triphosphorylation of nucleosides.
Vergleich Mit ähnlichen Verbindungen
Tris(tetrabutylammonium) hydrogen pyrophosphate is unique due to its specific structure and reactivity. Similar compounds include:
Tetrabutylammonium pyrophosphate: Another pyrophosphate salt with similar applications but different reactivity profiles.
Tetrabutylammonium hydrogendiphosphate: Used in similar pyrophosphorylation reactions but with different reaction conditions.
Pyrophosphoric acid tris(tetrabutylammonium) salt: Another variant used in organic synthesis with distinct properties.
These compounds share some similarities in their applications but differ in their specific reactivity and conditions required for their use.
Eigenschaften
IUPAC Name |
[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUFQKYWWLCLC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H109N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76947-02-9 | |
| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tris(tetrabutylammonium) hydrogen pyrophosphate a suitable reagent for synthesizing allylic pyrophosphate esters?
A1: Tris(tetrabutylammonium) hydrogen pyrophosphate exhibits good solubility in organic solvents like acetonitrile, making it compatible with reactions involving allylic halides. This solubility allows for direct nucleophilic displacement of halides by the pyrophosphate anion, leading to the formation of allylic pyrophosphate esters []. This contrasts with traditional methods using inorganic pyrophosphate salts, which often face solubility limitations in organic media.
Q2: Can you illustrate the use of Tris(tetrabutylammonium) hydrogen pyrophosphate in a specific synthesis pathway?
A2: Certainly. One example is the synthesis of geranyl diphosphate []. Geraniol is first converted to geranyl chloride. Subsequently, Tris(tetrabutylammonium) hydrogen pyrophosphate, prepared from disodium dihydrogen pyrophosphate, is reacted with geranyl chloride in a mixture of acetonitrile and an ammonium bicarbonate buffer. This reaction leads to the formation of geranyl diphosphate, a key intermediate in isoprenoid biosynthesis. The product is then isolated and purified using a combination of ion exchange chromatography and lyophilization.
Q3: How does the use of 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, synthesized using Tris(tetrabutylammonium) hydrogen pyrophosphate, help elucidate the mechanism of ribonucleotide reductase inactivation?
A3: Ribonucleotide reductases are crucial enzymes involved in DNA synthesis. They are known to be inactivated by 2'-azido-2'-deoxynucleotides, leading to the formation of a nitrogen-centered radical detectable by EPR spectroscopy []. Using Tris(tetrabutylammonium) hydrogen pyrophosphate, researchers synthesized 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, a specifically labeled probe. When this probe inactivates the enzyme, the (17)O isotope, with a nuclear spin of 5/2, introduces predictable changes in the EPR spectra of the generated nitrogen-centered radical. By analyzing these changes, researchers can gain deeper insights into the structure and interactions of the radical intermediate within the enzyme's active site, ultimately contributing to a more detailed understanding of the inactivation mechanism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)




![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)





